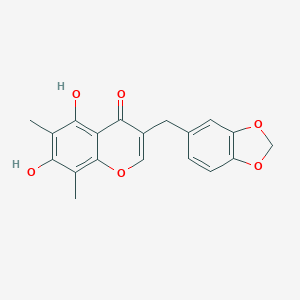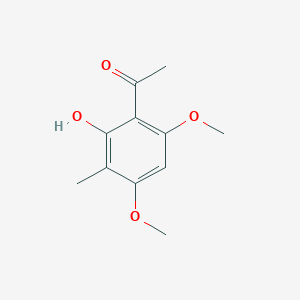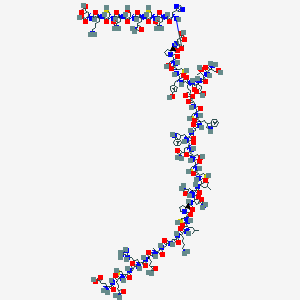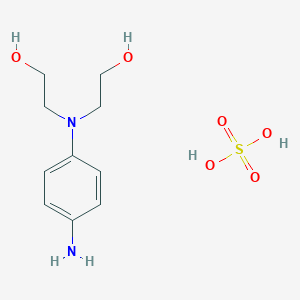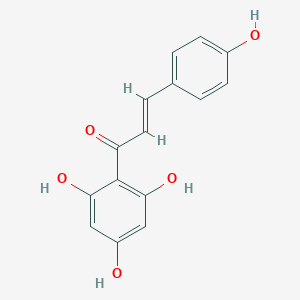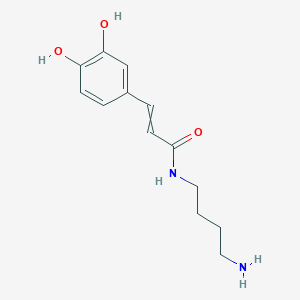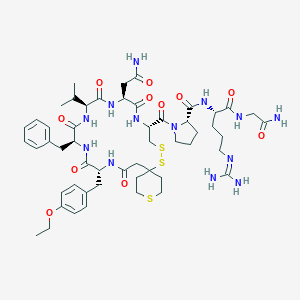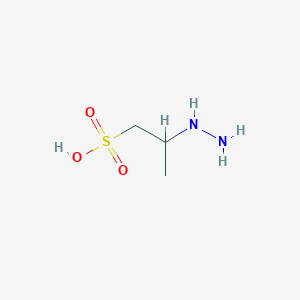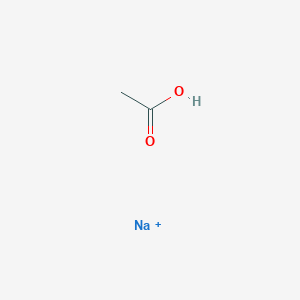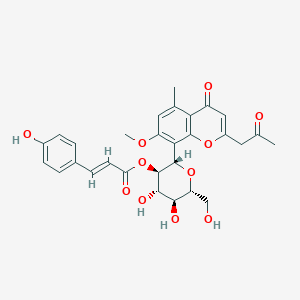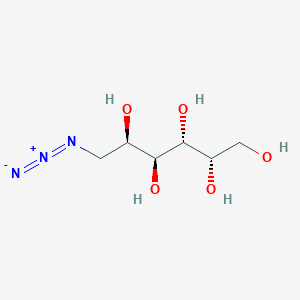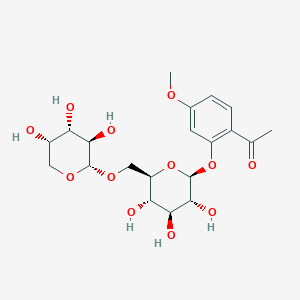
Paeonolide
Übersicht
Beschreibung
Paeonolid ist ein pflanzliches Glykosid, das aus den getrockneten Wurzeln von Paeonia suffruticosa isoliert wird, einer Pflanze, die in der traditionellen Medizin aufgrund ihrer vielfältigen positiven Wirkungen weit verbreitet ist . Paeonolid wurde als neuartiger Regulator der Core-Binding-Faktor-Untereinheit Alpha-1 in knochenbildenden Zellen identifiziert .
Wissenschaftliche Forschungsanwendungen
Paeonolide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique glycoside structure and potential chemical reactivity . In biology and medicine, this compound has been shown to promote osteoblast differentiation and bone mineralization, making it a potential therapeutic agent for bone diseases such as osteoporosis and periodontitis . Additionally, this compound’s ability to enhance wound healing and cell migration has been investigated for its potential use in regenerative medicine .
Wirkmechanismus
Target of Action
Paeonolide, a compound isolated from the dried roots of Paeonia suffruticosa, has been found to primarily target pre-osteoblasts , which are bone-forming cells . The compound interacts with these cells to promote their differentiation and mineralization .
Mode of Action
This compound promotes wound healing and transmigration during osteoblast differentiation . It enhances early osteoblast differentiation in a dose-dependent manner, as demonstrated by increased activity of alkaline phosphatase (ALP), a key enzyme involved in bone mineralization .
Biochemical Pathways
This compound affects several biochemical pathways involved in osteoblast differentiation. Specifically, it increases the bone morphogenetic protein (BMP)–Smad1/5/8 and Wnt–β-catenin pathways in osteoblast differentiation . Furthermore, this compound increases the phosphorylation of ERK1/2, a key signaling molecule in the MAPK pathway .
Pharmacokinetics
It is known that the compound shows no cytotoxic or proliferative effects in pre-osteoblasts at concentrations ranging from 01 to 100 μM .
Result of Action
The action of this compound results in enhanced osteoblast differentiation and bone mineralization . This is evidenced by increased ALP activity and enhanced formation of mineralized nodules, a key indicator of late osteoblast differentiation .
Safety and Hazards
Paeonolide is advised to be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Paeonolide has shown promising results in the treatment of inflammation and immune diseases. It has biologically novel activities, such as enhanced osteoblast differentiation and bone mineralization, suggesting that it might have therapeutic action and aid the treatment and prevention of bone diseases, such as osteoporosis and periodontitis .
Biochemische Analyse
Biochemical Properties
Paeonolide interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to enhance the expression of bone morphogenetic protein 2 (BMP2) and Wnt3a, key proteins involved in osteoblast differentiation .
Cellular Effects
This compound has been shown to promote wound healing and transmigration during osteoblast differentiation . It also enhances early osteoblast differentiation and mineralized nodule formation, key indicators of late osteoblast differentiation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It enhances the expression of BMP2 and Wnt3a and activates their downstream molecules, Smad1/5/8 and β-catenin, leading to increases in runt-related transcription factor 2 (RUNX2) expression during osteoblast differentiation .
Temporal Effects in Laboratory Settings
It has been shown to promote early osteoblast differentiation and mineralized nodule formation .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It enhances the expression of BMP2 and Wnt3a, key proteins involved in osteoblast differentiation .
Vorbereitungsmethoden
Paeonolid wird üblicherweise aus den Wurzeln von Paeonia suffruticosa isoliert. Die Herstellung beinhaltet Extraktions- und Reinigungsprozesse. Die getrockneten Wurzeln werden einer Lösungsmittelextraktion unterzogen, gefolgt von chromatographischen Techniken zur Isolierung und Reinigung von Paeonolid . Die synthetischen Wege und Reaktionsbedingungen für Paeonolid sind nicht umfassend dokumentiert, aber die Isolierung aus natürlichen Quellen bleibt die primäre Methode zur Gewinnung dieser Verbindung .
Analyse Chemischer Reaktionen
Paeonolid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab . So kann die Oxidation von Paeonolid zur Bildung entsprechender Aldehyde oder Ketone führen, während die Reduktion Alkoholderivate liefern kann .
Wissenschaftliche Forschungsanwendungen
Paeonolid hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es wegen seiner einzigartigen Glykosidstruktur und seiner potenziellen chemischen Reaktivität untersucht . In der Biologie und Medizin hat sich gezeigt, dass Paeonolid die Osteoblastendifferenzierung und die Knochenmineralisierung fördert, wodurch es zu einem potenziellen therapeutischen Mittel für Knochenkrankheiten wie Osteoporose und Parodontitis wird . Darüber hinaus wurde die Fähigkeit von Paeonolid, die Wundheilung und Zellmigration zu verbessern, im Hinblick auf seine potenzielle Verwendung in der regenerativen Medizin untersucht .
Wirkmechanismus
Der Wirkmechanismus von Paeonolid beinhaltet die Aktivierung spezifischer intrazellulärer Signalwege. Paeonolid fördert die Osteoblastendifferenzierung und die Knochenmineralisierung hauptsächlich über den intrazellulären ERK1/2-RUNX2-Signalweg . Es erhöht die Phosphorylierung von ERK1/2, was wiederum die Expression und nukleäre Lokalisation von RUNX2, einem wichtigen Transkriptionsfaktor, der an der Knochenbildung beteiligt ist, verstärkt . Zusätzlich aktiviert Paeonolid den Bone Morphogenetic Protein-Smad1/5/8- und den Wnt-β-Catenin-Signalweg, wodurch die Osteoblastendifferenzierung weiter gefördert wird .
Vergleich Mit ähnlichen Verbindungen
Paeonolid ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Glykosidstruktur und seiner Fähigkeit, die Core-Binding-Faktor-Untereinheit Alpha-1 in knochenbildenden Zellen zu regulieren, einzigartig . Zu den ähnlichen Verbindungen gehört Paeonosid, ein weiteres Glykosid, das aus Paeonia suffruticosa isoliert wird und ebenfalls die Osteoblastendifferenzierung und die Knochenmineralisierung fördert . Die spezifische Aktivierung des ERK1/2-RUNX2-Signalwegs durch Paeonolid unterscheidet es von anderen Glykosiden .
Eigenschaften
IUPAC Name |
1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O12/c1-8(21)10-4-3-9(28-2)5-12(10)31-20-18(27)16(25)15(24)13(32-20)7-30-19-17(26)14(23)11(22)6-29-19/h3-5,11,13-20,22-27H,6-7H2,1-2H3/t11-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZZECHGWAZTIB-NYBIBFQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H](CO3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993369 | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72520-92-4 | |
| Record name | Paeonolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72520-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-pentopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
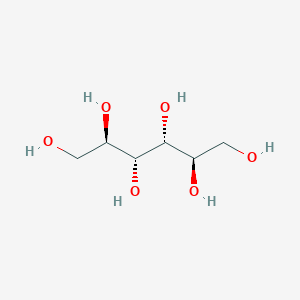
![10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B150367.png)
